molecular formula C7H11NO2 B13497468 (4aS,7aR)-Hexahydrocyclopenta[b][1,4]oxazin-6(2H)-one

(4aS,7aR)-Hexahydrocyclopenta[b][1,4]oxazin-6(2H)-one

Katalognummer: B13497468
Molekulargewicht: 141.17 g/mol
InChI-Schlüssel: USQLBIMOOLRULX-NKWVEPMBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

rac-(4aR,7aS)-octahydrocyclopenta[b][1,4]oxazin-6-one is a heterocyclic compound that features a fused ring system containing both oxygen and nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of rac-(4aR,7aS)-octahydrocyclopenta[b][1,4]oxazin-6-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a Mitsunobu reaction followed by sequential cyclization . This method is efficient and allows for the preparation of the compound in good yields with high stereoselectivity.

Industrial Production Methods

Industrial production of rac-(4aR,7aS)-octahydrocyclopenta[b][1,4]oxazin-6-one may involve scalable synthetic routes that ensure high purity and yield. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

rac-(4aR,7aS)-octahydrocyclopenta[b][1,4]oxazin-6-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.

Wissenschaftliche Forschungsanwendungen

rac-(4aR,7aS)-octahydrocyclopenta[b][1,4]oxazin-6-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of rac-(4aR,7aS)-octahydrocyclopenta[b][1,4]oxazin-6-one involves its interaction with specific molecular targets. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of receptor activity. The exact pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

rac-(4aR,7aS)-octahydrocyclopenta[b][1,4]oxazin-6-one is unique due to its specific ring structure and stereochemistry, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C7H11NO2

Molekulargewicht

141.17 g/mol

IUPAC-Name

(4aS,7aR)-3,4,4a,5,7,7a-hexahydro-2H-cyclopenta[b][1,4]oxazin-6-one

InChI

InChI=1S/C7H11NO2/c9-5-3-6-7(4-5)10-2-1-8-6/h6-8H,1-4H2/t6-,7+/m0/s1

InChI-Schlüssel

USQLBIMOOLRULX-NKWVEPMBSA-N

Isomerische SMILES

C1CO[C@@H]2CC(=O)C[C@@H]2N1

Kanonische SMILES

C1COC2CC(=O)CC2N1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.